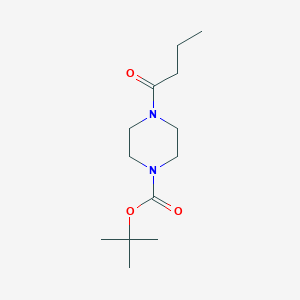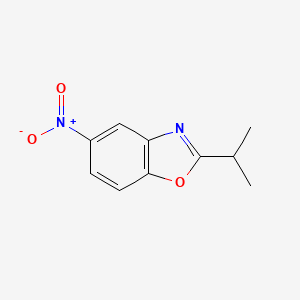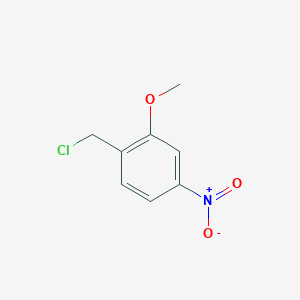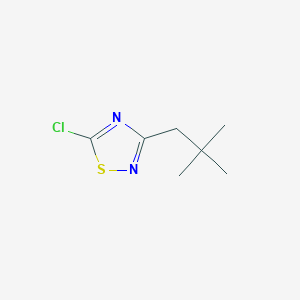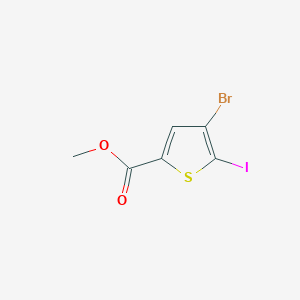
methyl 4-bromo-5-iodothiophene-2-carboxylate
描述
Methyl 4-bromo-5-iodothiophene-2-carboxylate (MBITC) is a relatively new compound that has been studied and used in a variety of scientific research applications. MBITC is a bromo-iodothiophene derivative belonging to the family of carboxylates and has a unique structure composed of a thiophene ring, a bromine atom, and an iodine atom. MBITC has been found to have a variety of potential applications, including its use as a fluorescent dye, a catalyst, and a biological reagent.
科学研究应用
Methyl 4-bromo-5-iodothiophene-2-carboxylate has been studied and used in a variety of scientific research applications. It has been used as a fluorescent dye, a catalyst, and a biological reagent. As a fluorescent dye, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to label proteins and other biomolecules, allowing for the visualization and tracking of these molecules. As a catalyst, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to promote the formation of carbon-carbon bonds in organic synthesis. As a biological reagent, methyl 4-bromo-5-iodothiophene-2-carboxylate has been used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis.
作用机制
The mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate is not fully understood. However, it is believed that methyl 4-bromo-5-iodothiophene-2-carboxylate acts as a Lewis acid, forming a complex with the substrate and facilitating the formation of a new carbon-carbon bond. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate has been found to interact with proteins and other biomolecules, allowing for the visualization and tracking of these molecules.
Biochemical and Physiological Effects
The effects of methyl 4-bromo-5-iodothiophene-2-carboxylate on biochemical and physiological processes are not yet fully understood. However, studies have shown that methyl 4-bromo-5-iodothiophene-2-carboxylate can interact with proteins and other biomolecules, allowing for the visualization and tracking of these molecules. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate has been found to promote the formation of carbon-carbon bonds in organic synthesis and to have an effect on cellular processes, such as cell proliferation and apoptosis.
实验室实验的优点和局限性
The advantages of using methyl 4-bromo-5-iodothiophene-2-carboxylate in lab experiments include its low cost, high purity, and high yield. Additionally, methyl 4-bromo-5-iodothiophene-2-carboxylate is relatively easy to synthesize and can be used as a fluorescent dye, a catalyst, and a biological reagent. The main limitation of methyl 4-bromo-5-iodothiophene-2-carboxylate is its lack of specificity, as it can interact with a variety of proteins and biomolecules.
未来方向
Some potential future directions for the use of methyl 4-bromo-5-iodothiophene-2-carboxylate include its use as a fluorescent marker in medical imaging, its use as a catalyst in the synthesis of pharmaceuticals, and its use as a biological reagent in the study of cellular processes. Additionally, further research into the mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate could lead to a better understanding of its effects on biochemical and physiological processes. Finally, further research into the specificity of methyl 4-bromo-5-iodothiophene-2-carboxylate could lead to the development of compounds with improved selectivity for specific proteins and biomolecules.
属性
IUPAC Name |
methyl 4-bromo-5-iodothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZOQOKZRYBPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

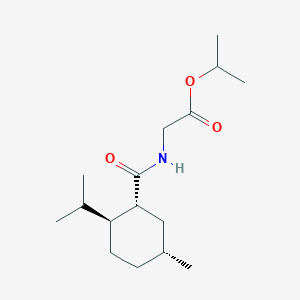
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)
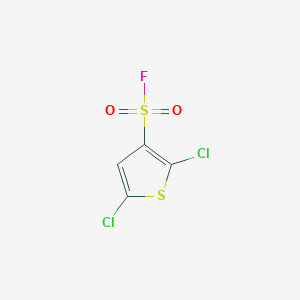

![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
